molecular formula C22H17FN2OS B4186193 3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone

3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone

Cat. No.: B4186193
M. Wt: 376.4 g/mol
InChI Key: VTYWTNJGUOQNKW-UHFFFAOYSA-N
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Description

3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone is a synthetic compound that belongs to the class of quinazolinone derivatives. It is a potent inhibitor of various enzymes and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone involves the inhibition of various enzymes. It has been shown to bind to the ATP-binding site of tyrosine kinases and inhibit their activity. This leads to the inhibition of various signal transduction pathways involved in cell growth and division. This compound has also been shown to inhibit topoisomerases, which are enzymes involved in DNA replication and repair. Inhibition of topoisomerases by this compound leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have anti-cancer effects by inhibiting the growth and division of cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, this compound has been shown to have anti-viral effects by inhibiting the replication of various viruses.

Advantages and Limitations for Lab Experiments

The advantages of using 3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone in lab experiments include its potent inhibitory effects on various enzymes, its well-established synthesis method, and its extensive characterization in the literature. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on 3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone. These include:
1. Development of more potent and selective inhibitors of tyrosine kinases using this compound as a lead compound.
2. Investigation of the anti-inflammatory and anti-viral effects of this compound in various disease models.
3. Optimization of the synthesis method of this compound for higher yield and purity.
4. Investigation of the potential toxicity of this compound and its metabolites in various animal models.
5. Development of novel drug delivery systems for this compound to improve its solubility and bioavailability.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its potent inhibitory effects on various enzymes make it a promising lead compound for the development of novel drugs for the treatment of cancer, inflammation, and viral infections. Further research is needed to fully understand the biochemical and physiological effects of this compound and to optimize its synthesis and delivery methods.

Scientific Research Applications

3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory effects on various enzymes such as tyrosine kinases, topoisomerases, and cyclin-dependent kinases. These enzymes are involved in various cellular processes such as cell division, DNA replication, and signal transduction. Inhibition of these enzymes by this compound has been shown to have anti-cancer, anti-inflammatory, and anti-viral effects.

Properties

IUPAC Name

3-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2OS/c23-18-12-10-17(11-13-18)15-27-22-24-20-9-5-4-8-19(20)21(26)25(22)14-16-6-2-1-3-7-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYWTNJGUOQNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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